OCTACHLORODIBENZO-p-DIOXIN
Overview
Description
Octachlorodibenzo-p-dioxin (OCDD) is a polychlorinated dibenzo-p-dioxin with eight chlorine atoms attached to the benzene rings. This compound is a member of a family of structurally related chemicals that are known for their persistence in the environment and potential to cause adverse health effects. OCDD is typically found as a contaminant in various chemical processes and environmental matrices due to its high lipophilicity and hydrophobicity .
Synthesis Analysis
OCDD can be formed as a byproduct in the synthesis of chlorinated phenols, which are precursors to herbicides. For instance, during the commercial synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid, potent toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin are formed, which share structural similarities with OCDD . Additionally, attempts to synthesize all polychlorinated dibenzo-p-dioxin isomers, including OCDD, have been made through micro-scale pyrolysis of different polychlorophenates .
Molecular Structure Analysis
The crystal structure of OCDD has been determined and compared with calculated geometries obtained by semi-empirical methods, showing excellent agreement between experimental and theoretical models. This suggests a high degree of accuracy in the predicted molecular structure of OCDD .
Chemical Reactions Analysis
OCDD undergoes photolysis on soils, leading to the production of lower chlorinated dibenzo-p-dioxins. This process is influenced by the position of the chlorine atoms, with lateral positions being more susceptible to photodechlorination . In alkane solvents, OCDD can undergo reductive photodechlorination, a process that is accelerated by the presence of triethylamine . Furthermore, OCDD can be dechlorinated by nanosized zero-valent zinc, resulting in a series of lower chlorinated congeners .
Physical and Chemical Properties Analysis
OCDD is characterized by its high lipophilicity and hydrophobicity, which contribute to its persistence in the environment. It is prevalent in soil and sediment and can also be detected in groundwater and surface water . The physical and chemical properties of OCDD and its congeners have been analytically characterized, including their mass spectrometry response factors and infrared absorption bands, which are unique for each congener and allow for structural assignment .
Relevant Case Studies
Case studies have shown that OCDD can be formed during the semi-anaerobic digestion of sewage sludge at low temperatures, leading to an increase in its concentration over time. This formation is specific to semi-anaerobic conditions, as no formation was observed under strictly anaerobic or aerobic conditions . Another case involved an outbreak of porphyria cutanea tarda in workers at a factory synthesizing 2,4,5-trichlorophenoxyacetic acid, implicating contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is structurally related to OCDD .
Scientific Research Applications
Radiolytic Degradation
OCDD undergoes efficient degradation in ethanol compared to n-nonane or toluene, which is mainly attributed to electrons and partly to solvent radicals. This degradation enhances the treatment of dioxin-containing liquid wastes, significantly reducing dioxin toxicity (Zhao et al., 2007).
Toxic Equivalency Factors
The World Health Organization reevaluated toxic equivalency factors (TEFs) for dioxin-like compounds, including OCDD. The TEF for OCDD was determined to be 0.0003, contributing to understanding the cumulative toxic potency of various dioxin-like compounds (van den Berg et al., 2006).
Bioremediation Potential
OCDD's presence in soil contamination has been addressed through bioremediation. Microbial communities, including Proteobacteria, Actinobacteria, Firmicutes, and others, showed potential in degrading OCDD, suggesting a route for environmental remediation of dioxin-polluted sites (Chen et al., 2013).
Dechlorination Studies
Studies have explored the dechlorination of OCDD, indicating that the presence of ethanol-water solutions and specific catalysts can efficiently degrade OCDD to less harmful congeners (Zhang et al., 2007).
Phototransformation Research
OCDD undergoes phototransformation under UV light, which varies with soil types. This process can be influenced by soil physicochemical properties and the presence of substances like fulvic acids (Liu et al., 2002).
Gene Expression Impact
OCDD affects testicular gene expression profiles in mice, indicating that it could be a target organ of OCDD. This understanding is crucial for assessing the biological impacts of OCDD exposure (Zhang et al., 2016).
Detection Techniques
Advancements in detection methods, such as using reduced graphene oxide films in mass spectroscopy, have improved the sensitivity and accuracy of OCDD detection, essential for monitoring and managing environmental contamination (Zhou et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBFBMSLDGNHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O2 | |
Record name | OCTACHLORODIBENZO-P-DIOXIN | |
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DSSTOX Substance ID |
DTXSID4025799 | |
Record name | Octachlorodibenzo-p-dioxin | |
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Molecular Weight |
459.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octachlorodibenzo-p-dioxin appears as colorless crystals or white crystalline solid. (NTP, 1992), Colorless or white solid; [CAMEO] | |
Record name | OCTACHLORODIBENZO-P-DIOXIN | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility (g/l): acetic acid 0.048; anisole 1.730; chloroform 0.562; ortho-dichlorobenzene 1.832; dioxane 0.384; diphenyl oxide 0.841; pyridine 0.400; xylene 3.575., In water, 4.00X10-7 mg/l @ 20 °C | |
Record name | OCTACHLORODIBENZO-P-DIOXIN | |
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Record name | OCTACHLORODIBENZO-P-DIOXIN | |
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Vapor Pressure |
8.25X10-13 mm Hg @ 25 °C | |
Record name | OCTACHLORODIBENZO-P-DIOXIN | |
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Product Name |
OCTACHLORODIBENZO-p-DIOXIN | |
Color/Form |
Colorless crystals or needles from trichlorobenzene | |
CAS RN |
3268-87-9 | |
Record name | OCTACHLORODIBENZO-P-DIOXIN | |
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Record name | 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |
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Record name | OCTACHLORODIBENZO-P-DIOXIN | |
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Record name | OCTACHLORODIBENZO-P-DIOXIN | |
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Melting Point |
626 °F (NTP, 1992), 330-332 °C | |
Record name | OCTACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20807 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | OCTACHLORODIBENZO-P-DIOXIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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